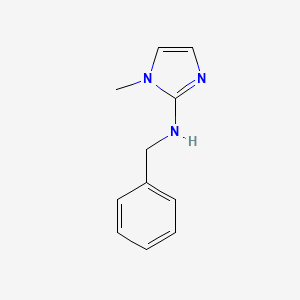

N-Benzyl-1-methyl-1H-imidazol-2-amine

Description

N-Benzyl-1-methyl-1H-imidazol-2-amine is a substituted imidazole derivative characterized by a benzyl group attached to the nitrogen atom at position 1 and a methyl group at position 1 of the imidazole ring. This compound belongs to a broader class of benzimidazole and imidazole derivatives, which are widely studied for their pharmacological and catalytic properties. For instance, N-(4-arylidene)-1H-benzo[d]imidazol-2-amine derivatives are synthesized by heating 1H-benzo[d]imidazol-2-amine with aldehydes at 130°C, yielding structurally related compounds . The benzyl and methyl substituents likely influence the compound’s electronic properties, solubility, and biological activity, making it a candidate for structure-activity relationship (SAR) studies.

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-benzyl-1-methylimidazol-2-amine |

InChI |

InChI=1S/C11H13N3/c1-14-8-7-12-11(14)13-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,12,13) |

InChI Key |

DCKJXXDDGZCDFS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-methyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of benzylamine with glyoxal and formaldehyde under acidic conditions, followed by methylation of the resulting imidazole intermediate . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-benzyl-1-methyl-1H-imidazol-2-one.

Reduction: Reduction reactions can convert the imidazole ring to a more saturated structure.

Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, imidazolones, and reduced imidazole derivatives. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

Medicinal Chemistry Applications

Antiparasitic Activity

N-Benzyl-1-methyl-1H-imidazol-2-amine and its derivatives have shown potential as antiparasitic agents. A notable example includes the synthesis of derivatives effective against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structure allows it to interact with biological targets in these parasites, leading to effective treatments .

Antifungal Properties

Research has indicated that imidazole derivatives exhibit antifungal activity. For instance, this compound has been tested against various fungal strains, demonstrating significant efficacy in inhibiting growth. The mechanism typically involves interference with ergosterol synthesis, a crucial component of fungal cell membranes .

Material Science Applications

Ionic Liquids and Solvents

this compound serves as a precursor for the synthesis of ionic liquids, which are utilized in various applications such as solvents for organic reactions and electrolytes in batteries. Its ability to form stable ionic species enhances its utility in these areas, making it a valuable component in green chemistry practices .

Coordination Chemistry

Ligand Properties

As a ligand, this compound forms complexes with transition metals. These complexes exhibit interesting properties that can be harnessed for catalysis and material synthesis. For example, studies have shown that the compound can coordinate with metals like copper and nickel, forming stable complexes that are useful in catalytic reactions .

Case Studies

Mechanism of Action

The mechanism of action of N-Benzyl-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Effects

The benzyl group in this compound introduces significant lipophilicity, which may enhance membrane permeability compared to methyl or thienylmethyl analogs. However, this could reduce aqueous solubility, a trade-off critical for drug design .

Pharmacological Activity

Benzimidazole derivatives are prominent in drug discovery, particularly as enzyme inhibitors. For example:

Table 2: Pharmacological Profiles of Selected Benzimidazole Derivatives

The methyl group at N1 may stabilize the imidazole ring, while the benzyl substituent could optimize target engagement .

Biological Activity

N-Benzyl-1-methyl-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a benzyl group and a methyl group attached to the imidazole ring, which influences its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to different derivatives with potentially enhanced biological effects.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The compound has been shown to inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. Additionally, it may interact with receptors and modulate their activity, contributing to its pharmacological profile .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, studies have reported its efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies revealed that derivatives of this compound exhibit antiproliferative effects on several cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as p53 .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| N-Benzyl derivative | HCT 116 | 3.7 |

| Benzimidazole analogue | SK-MEL-28 | 4.8 |

Study 1: Antimicrobial Evaluation

In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like ciprofloxacin .

Study 2: Anticancer Efficacy

A recent study focused on the anticancer potential of N-Benzyl derivatives showed that these compounds could effectively inhibit the growth of various cancer cell lines, including those associated with leukemia and melanoma. The observed IC50 values suggest a strong potential for further development as anticancer agents .

Research Applications

This compound is not only a subject of academic interest but also has practical applications in drug development. Its derivatives are being explored for use in treating infections and cancers, as well as in other therapeutic areas such as cardiovascular diseases due to their ability to inhibit aldosterone synthase (CYP11B2) selectively .

Q & A

Basic: What are the common synthetic routes for N-Benzyl-1-methyl-1H-imidazol-2-amine, and what critical parameters influence yield?

Answer:

The compound is typically synthesized via cyclization and alkylation steps. For example:

- Cyclization : Reacting substituted benzimidazole precursors with reagents like 1-(1-adamantylacetyl)-1H-imidazole under reflux in chloroform, followed by crystallization (e.g., 22% yield reported in ).

- Methylation : Introducing the methyl group using alkylating agents (e.g., iodomethane) under basic conditions.

Critical parameters : - Temperature : Reflux conditions (e.g., 6 hours in CHCl₃) are critical for complete cyclization .

- Solvent choice : Polar aprotic solvents (e.g., ethanol) improve crystallization purity .

- Stoichiometry : Excess amine or aldehyde can lead to side products like dimeric imidazo-imidazoles, requiring careful optimization .

Advanced: How can computational methods like DFT predict electronic properties, and which functionals are optimal for this compound?

Answer:

Density Functional Theory (DFT) with hybrid functionals is recommended:

- B3LYP : Combines exact exchange (Hartree-Fock) with gradient-corrected functionals, achieving <3 kcal/mol error in thermochemical properties (e.g., ionization potentials, atomization energies) .

- M06-2X : Suitable for non-covalent interactions (e.g., hydrogen bonding in crystallographic networks) due to improved treatment of dispersion .

Methodology :

Optimize geometry using B3LYP/6-31G(d).

Calculate electronic spectra (e.g., HOMO-LUMO gaps) with CAM-B3LYP for charge-transfer states .

Validate against experimental IR or NMR data to resolve discrepancies (e.g., amine proton shifts) .

Basic: What crystallographic techniques resolve the hydrogen bonding networks in this compound derivatives?

Answer:

- Single-crystal X-ray diffraction : Resolves intermolecular interactions (e.g., N–H⋯N bonds in dimers) and torsion angles (e.g., −100.3° dihedral angles in adamantyl derivatives) .

- SHELX suite : For refinement, use SHELXL-2018 with Hirshfeld surface analysis to map hydrogen-bonding motifs (e.g., C–H⋯O/S interactions) .

Key metrics : - R-factor : Aim for <0.05 (e.g., 0.044 achieved for a benzimidazole-pyrimidine analogue) .

- H-bond distances : Typical N–H⋯N distances range from 2.8–3.1 Å in benzimidazole derivatives .

Advanced: How to resolve contradictions between experimental and computational spectroscopic data?

Answer:

Case study : If experimental IR shows unexpected NH stretches (e.g., 3178 cm⁻¹ vs. DFT-predicted 3200 cm⁻¹):

Check basis sets : Use aug-cc-pVTZ for better NH vibration accuracy .

Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) to match experimental conditions .

Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers in solution vs. crystal .

Synthetic validation : Isolate side products (e.g., dimeric species) via HPLC and compare spectra .

Basic: What pharmacological screening methods are used for this compound derivatives?

Answer:

- Receptor binding assays : Test histamine H₁/H₄ receptor affinity using radiolabeled ligands (e.g., [³H]-mepyramine) .

- Fluorescence-based assays : Monitor cellular uptake using fluorescent probes (e.g., triphenylamine-imidazole derivatives) .

- ADMET prediction : Use QSPR models to estimate logP (e.g., 2.1 for benzimidazole analogues) and CYP450 inhibition .

Advanced: How to design derivatives with improved pharmacokinetics while retaining bioactivity?

Answer:

Strategies :

Substituent effects : Introduce electron-withdrawing groups (e.g., 4-fluorobenzyl) to enhance metabolic stability .

Prodrug approaches : Modify the amine group to a carbamate (e.g., ethyl carbamate derivatives) for controlled release .

Co-crystallization : Improve solubility via co-crystals with succinic acid, leveraging hydrogen-bonding motifs .

Validation :

- In vitro assays : Measure permeability (Caco-2 cells) and plasma protein binding .

- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding to target receptors (e.g., H₁R) .

Basic: How to characterize synthetic intermediates using spectroscopic methods?

Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methyl groups at δ 2.63 ppm in adamantyl derivatives) .

- IR spectroscopy : Identify NH stretches (2900–3200 cm⁻¹) and carbonyls (1668 cm⁻¹ in amides) .

- Mass spectrometry : Use HRMS (ESI+) to confirm molecular ions (e.g., [M+H]+ at m/z 229.30 for thienylmethyl analogues) .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.